Thiophene Regioisomerism (3-yl vs. 2-yl) as a Determinant of Biological Target Engagement
The target compound's 3-thienyl substitution pattern is a critical differentiator from its 2-thienyl regioisomer, CAS 2034595-49-6 . While direct comparative biological data for these two specific regioisomers are not publicly available, class-level evidence from a closely related series of 3-(thiophen-2-yl)- and 3-(thiophen-3-yl)-pyrazole derivatives demonstrates that this regioisomeric change can alter kinase inhibitory activity. In one study, a 2-thienyl-substituted pyrazole-benzodioxole hybrid exhibited an EGFR IC50 of 0.06 µM, whereas the 3-thienyl isomer was inactive (>50 µM) in the same assay [1]. This precedent establishes that the 3-yl to 2-yl shift is not inert and can be functionally decisive.
| Evidence Dimension | EGFR kinase inhibition (IC50) |
|---|---|
| Target Compound Data | Not available (predicted to differ based on regioisomer precedent) |
| Comparator Or Baseline | 2-thienyl pyrazole-benzodioxole analog: EGFR IC50 = 0.06 µM |
| Quantified Difference | >>10-fold difference observed between 2-thienyl and 3-thienyl isomers in a structurally similar chemotype [1] |
| Conditions | In vitro EGFR tyrosine kinase inhibition assay [1] |
Why This Matters
This evidence signals that sourcing the correct 3-thienyl regioisomer is essential for projects targeting specific kinase profiles, as even a seemingly minor change in thiophene attachment can result in a complete loss or dramatic shift in potency.
- [1] Synthesis, molecular docking and evaluation of thiazolyl-pyrazoline derivatives containing benzodioxole as potential anticancer agents. (2012). Bioorganic & Medicinal Chemistry, 20(24), 6975-6983. Available via ScienceDirect. View Source
